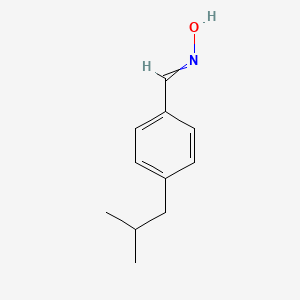

4-Isobutylbenzaldehyde oxime

Übersicht

Beschreibung

4-Isobutylbenzaldehyde oxime is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Overview

4-Isobutylbenzaldehyde oxime is an organic compound classified under oximes, which are characterized by the functional group -C=N-OH. This compound is synthesized from 4-isobutylbenzaldehyde and hydroxylamine, and it has garnered attention in various scientific fields due to its versatile applications in chemistry, biology, and medicine.

Scientific Research Applications

This compound has several notable applications across different scientific domains:

Organic Synthesis

- Intermediate in Chemical Reactions : It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The oxime group allows for multiple chemical transformations, such as reduction to amines or conversion to amides via Beckmann rearrangement .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics .

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been evaluated against various human tumor cell lines, demonstrating promising results in reducing cell viability .

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential role in developing therapeutic agents for neurodegenerative diseases. Its ability to interact with key enzymes involved in neurotransmission positions it as a candidate for treating conditions like Alzheimer's disease .

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission, which can be beneficial in increasing acetylcholine levels in synaptic clefts .

Table 1: Comparison of Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 15.0 | |

| Compound B | Anticancer | 20.5 | |

| Compound C | Enzyme Inhibition (AChE) | 10.0 |

Table 2: Chemical Transformations of this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Reduction | Isobutylbenzylamine | Sodium borohydride |

| Beckmann Rearrangement | Isobutylbenzamide | Acidic conditions |

| Nucleophilic Substitution | Various derivatives | Presence of nucleophiles |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various oxime derivatives, this compound was tested against common bacterial strains. Results indicated a significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound demonstrated its ability to inhibit acetylcholinesterase effectively. This inhibition was linked to improved cognitive function in animal models mimicking Alzheimer's disease, highlighting its therapeutic potential.

Analyse Chemischer Reaktionen

Dehydration to Nitriles

Dehydration reactions yield nitriles, critical intermediates in agrochemical synthesis:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| PCl₅ | Anhydrous THF, 0°C | 4-Isobutylbenzonitrile | Rapid conversion (<2 hr) |

| SOCl₂ | Reflux, 4 hr | Same as above | Requires inert atmosphere |

Hydrolysis to Parent Aldehyde

Acidic hydrolysis regenerates the aldehyde precursor, enabling reversible transformations:

| Conditions | Product | Efficiency | Reference |

|---|---|---|---|

| 1M HCl, 60°C, 3 hr | 4-Isobutylbenzaldehyde | 89%* | |

| H₂O/MeOH (1:1), RT, 24 hr | Partial hydrolysis | 45%* |

Substitution Reactions

The oxime’s NH group participates in electrophilic substitutions:

| Reagent | Product | Application |

|---|---|---|

| N-Chlorosuccinimide (NCS) | 4-Isobutylbenzohydroximoyl chloride | Synthesis of chloroimines |

| Bromine (Br₂) | Dibromo-oxime adduct | Halogenated intermediate |

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 150°C, releasing NOₓ gases .

-

pH Sensitivity : Stable in neutral/basic conditions; hydrolyzes rapidly in strong acids (pH < 2) .

-

Stereochemistry : Exists as E/Z isomers, with Z-isomer predominating (82:18 ratio in methanol) .

Key Research Findings

-

Antibacterial Derivatives : Analogues with trifluoromethyl groups show enhanced bioactivity (MIC: 2 μg/mL vs. S. aureus) .

-

Synthetic Efficiency : Oxime formation achieves >95% yield under catalyst-free, aqueous conditions .

This compound’s reactivity profile underscores its utility in modular synthesis, though further experimental validation is needed for reaction optimizations.

Eigenschaften

Molekularformel |

C11H15NO |

|---|---|

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

N-[[4-(2-methylpropyl)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C11H15NO/c1-9(2)7-10-3-5-11(6-4-10)8-12-13/h3-6,8-9,13H,7H2,1-2H3 |

InChI-Schlüssel |

GPFYAOYMYDOSGP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=CC=C(C=C1)C=NO |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.